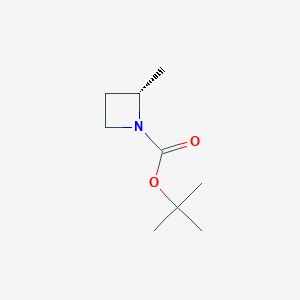

tert-butyl (2S)-2-methylazetidine-1-carboxylate

Beschreibung

tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat: ist eine chemische Verbindung, die zur Klasse der Azetidine gehört, viergliedrigen, stickstoffhaltigen Heterocyclen. Diese Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyl-Estergruppe aus, die am Stickstoffatom des Azetidinrings gebunden ist. Sie ist aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität von Interesse für die organische Synthese und die pharmazeutische Chemie.

Eigenschaften

Molekularformel |

C9H17NO2 |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

tert-butyl (2S)-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

InChI-Schlüssel |

QWHDUFSDHJKMJP-ZETCQYMHSA-N |

Isomerische SMILES |

C[C@H]1CCN1C(=O)OC(C)(C)C |

Kanonische SMILES |

CC1CCN1C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode ist die Reaktion von tert-Butyl-2-Bromacetat mit (S)-2-Methylazetidin in Gegenwart einer Base wie Natriumhydrid. Die Reaktion verläuft über eine nucleophile Substitution, die zur Bildung des gewünschten Azetidinderivats führt.

Industrielle Produktionsverfahren: Die industrielle Produktion von tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat kann kontinuierliche Prozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Es wurden Durchfluss-Mikroreaktorsysteme für die direkte Einführung von tert-Butoxycarbonylgruppen in verschiedene organische Verbindungen entwickelt, die im Vergleich zu traditionellen Batchprozessen einen effizienteren und nachhaltigeren Ansatz bieten .

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die tert-Butyl-Estergruppe durch andere Nucleophile ersetzt werden kann.

Oxidation und Reduktion: Der Azetidinring kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Eliminierungsreaktionen: Die Verbindung kann Eliminierungsreaktionen eingehen, um Alkene zu bilden, insbesondere in Gegenwart starker Basen wie Kalium-tert-butoxid.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid werden häufig verwendet.

Oxidation: Oxidationsmittel wie tert-Butylhydroperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Azetidine ergeben, während die Oxidation und Reduktion zu verschiedenen oxidierten oder reduzierten Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach Reaktionsbedingungen als Nucleophil oder Elektrophile wirken. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of tert-butyl (2S)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

tert-Butyl-(2S)-(p-Tolylsulfonyloxy)propionat: Eine ähnliche Verbindung, die bei der Synthese von chiralen Indolderivaten verwendet wird.

tert-Butylchlorid: Ein tert-Butylester, der in verschiedenen organischen Reaktionen verwendet wird.

tert-Butylhydroperoxid: Ein Oxidationsmittel, das bei der Synthese von tert-Butylestern verwendet wird.

Eindeutigkeit: tert-Butyl-(2S)-2-Methylazetidin-1-carboxylat ist einzigartig aufgrund seiner Azetidinringstruktur in Kombination mit der tert-Butyl-Estergruppe. Diese Kombination verleiht ihm eine eindeutige Reaktivität und Stabilität, was es sowohl in der synthetischen als auch in der pharmazeutischen Chemie wertvoll macht.

Biologische Aktivität

tert-butyl (2S)-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which includes a tert-butyl ester group. This configuration enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological systems. The molecular formula is C₉H₁₅NO₂, with a molecular weight of approximately 171.23 g/mol.

Target Interactions

Research indicates that tert-butyl (2S)-2-methylazetidine-1-carboxylate may interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes like MEK (Mitogen-Activated Protein Kinase), which plays a role in cell proliferation and survival, making it a candidate for cancer therapy .

Biological Activities

The biological activities attributed to tert-butyl (2S)-2-methylazetidine-1-carboxylate include:

- Anticancer Activity : Preliminary data suggest that the compound may exhibit anticancer properties by inhibiting tumor cell growth through enzyme inhibition and modulation of signaling pathways.

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, indicating that this compound may also possess such activity.

- Enzyme Mechanism Studies : Its unique structure allows it to serve as a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives, including tert-butyl (2S)-2-methylazetidine-1-carboxylate:

- Study on Enzyme Inhibition : A study demonstrated that azetidine derivatives could inhibit specific kinases involved in cancer progression. The presence of the tert-butyl group was noted to enhance binding affinity to these targets .

- Antimicrobial Testing : Research indicated that compounds structurally similar to tert-butyl (2S)-2-methylazetidine-1-carboxylate exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar azetidine compounds revealed favorable absorption and distribution characteristics, supporting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl (2S)-2-methylazetidine-1-carboxylate | Not Available | Azetidine structure with tert-butyl group | Potential anticancer and antimicrobial activity |

| tert-butyl (3R)-3-hydroxymethyl-2-methylazetidine-1-carboxylate | 171919-81-6 | Hydroxymethyl substitution | Enzyme mechanism studies |

| tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | 1354955 | Hydroxyl group present | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.